molecular formula C7H11ClF3N B2643436 (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1821707-37-2

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B2643436
CAS No.: 1821707-37-2
M. Wt: 201.62
InChI Key: PCZLFRMXTFKADK-RWOHWRPJSA-N
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Description

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation provides a sustainable and efficient method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azabicyclo structure contribute to its reactivity and binding affinity with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its trifluoromethyl group and azabicyclo structure, which impart distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLFRMXTFKADK-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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